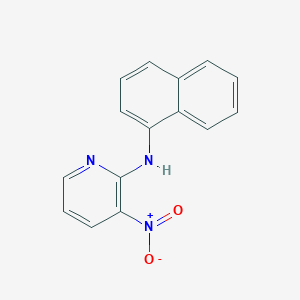
N-naphthalen-1-yl-3-nitropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-naphthalen-1-yl-3-nitropyridin-2-amine is a chemical compound with the molecular formula C15H11N3O2. It is characterized by the presence of a naphthalene ring and a nitropyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-naphthalen-1-yl-3-nitropyridin-2-amine typically involves the reaction of naphthalene derivatives with nitropyridine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where naphthalene-1-boronic acid reacts with 3-nitropyridine-2-amine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
N-naphthalen-1-yl-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts, bases such as potassium carbonate.
Major Products Formed
Reduction: Formation of N-naphthalen-1-yl-3-aminopyridin-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Coupling: Formation of biaryl compounds and other complex structures.
Scientific Research Applications
N-naphthalen-1-yl-3-nitropyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent due to its ability to inhibit Mycobacterium tuberculosis.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-naphthalen-1-yl-3-nitropyridin-2-amine involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, the compound inhibits the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis and metabolic pathways . The exact molecular targets and pathways involved are still under investigation, but it is believed to involve key enzymes and transport proteins .
Comparison with Similar Compounds
Similar Compounds
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound shares a similar nitropyridine moiety but differs in its overall structure and functional groups.
N-(pyridin-2-yl)amides: These compounds have a pyridine ring but lack the naphthalene moiety, making them structurally different.
Uniqueness
N-naphthalen-1-yl-3-nitropyridin-2-amine is unique due to its combination of a naphthalene ring and a nitropyridine moiety, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .
Properties
CAS No. |
78750-64-8 |
|---|---|
Molecular Formula |
C15H11N3O2 |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
N-naphthalen-1-yl-3-nitropyridin-2-amine |
InChI |
InChI=1S/C15H11N3O2/c19-18(20)14-9-4-10-16-15(14)17-13-8-3-6-11-5-1-2-7-12(11)13/h1-10H,(H,16,17) |
InChI Key |
JTULSYDADUJSQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=C(C=CC=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















